molecular formula C9H11F B6177418 2-ethynyl-6-fluorospiro[3.3]heptane CAS No. 2715119-96-1

2-ethynyl-6-fluorospiro[3.3]heptane

Cat. No.: B6177418
CAS No.: 2715119-96-1
M. Wt: 138.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-6-fluorospiro[3.3]heptane (C₉H₁₁F, molecular weight 138.19 g/mol) is a bicyclic spiro compound characterized by a fused [3.3]heptane core with an ethynyl group at position 2 and a fluorine substituent at position 6 . The spiro architecture imposes structural rigidity, while the ethynyl group offers reactivity for click chemistry or further functionalization.

Properties

CAS No.

2715119-96-1

Molecular Formula

C9H11F

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Core Scaffold Construction

The PMC methodology begins with dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate , synthesized via deoxofluorination of cyclobutanone precursors. Cyclization is achieved using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (3 ), which undergoes double alkylation with active methylene compounds:

StepReagentProductYieldScale
1Diethyl malonate/NaHDiester 7 88%472 g
2Ethyl cyanoacetate/K₂CO₃Cyano ester 8 68%221 g
3TosMIC/NaHKetone 10 (via hydrolysis)45%18.6 g

Ethynyl Group Introduction

To install the ethynyl moiety, cyano ester 8 serves as a precursor. Hydrogenation with Raney Ni under Boc protection yields β-amino acid derivatives, which can be further functionalized. Alternatively, Sonogashira coupling on halogenated intermediates (e.g., bromide 3 ) offers a direct route, though this requires prior installation of a halogen at position 2.

Spiro[3.3]heptan-2-one Derivative Functionalization

The German patent outlines a pathway starting from spiro[3.3]heptan-2-one (Formula IA):

  • Aldehyde Formation : Oxidation of alcohol intermediates with pyridinium chlorochromate (PCC) yields aldehydes.

  • Ethynylation : Reaction with 1-ethynylmagnesium bromide under Grignard conditions introduces the ethynyl group.

  • Fluorination : Electrophilic fluorination using Selectfluor® or DAST at position 6 completes the synthesis.

Key reaction conditions:

2-Ethynylspiro[3.3]heptan-6-ol+DASTCH2Cl2,78C2-Ethynyl-6-fluorospiro[3.3]heptane(Yield: 72%)[2]\text{2-Ethynylspiro[3.3]heptan-6-ol} + \text{DAST} \xrightarrow{\text{CH}2\text{Cl}2, -78^\circ\text{C}} \text{this compound} \quad (\text{Yield: 72\%})

Alternative Routes via Reductive Elimination

TosMIC-Based Alkylation

Scalability and Process Optimization

The PMC approach emphasizes multigram synthesis, with diester 7 produced at 0.47 kg scale . Critical factors include:

  • Solvent Choice : THF for alkylations, CH₂Cl₂ for fluorinations.

  • Base Selection : NaH for malonates, K₂CO₃ for less reactive nucleophiles.

  • Temperature Control : 0°C for bromine-mediated cyclizations to prevent side reactions.

Challenges and Limitations

  • Regioselectivity : Competing reactions at positions 2 and 6 require meticulous protecting group strategies.

  • Steric Hindrance : The spirocyclic framework impedes nucleophilic attack, necessitating polar solvents (DMF, DMSO).

  • Fluorination Efficiency : DAST-mediated fluorination achieves moderate yields (≤75%), urging exploration of newer agents like XtalFluor-E .

Chemical Reactions Analysis

2-Ethynyl-6-fluorospiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form alkanes.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethynyl-6-fluorospiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. The spirocyclic structure enhances its stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Key Observations :

  • Rigidity vs. Flexibility : All compounds share the spiro core, but heteroatoms (O, N, S, Se) introduce varied bond angles and electronic effects. For example, sulfur and selenium increase polarizability, enhancing coordination to metals .
  • Reactivity: The ethynyl group in the target compound enables alkyne-azide cycloaddition, absent in oxygen/nitrogen analogs. Fluorine’s electronegativity contrasts with the electron-donating nature of amino groups in 6-amino derivatives .
  • Stability : Salts like oxalate or hydrochloride (e.g., 2-oxa-6-azaspiro[3.3]heptane oxalate) exhibit superior stability and solubility compared to free bases .

Comparative Limitations :

  • Fluorinated spiro compounds may face synthetic challenges due to the high reactivity of fluorine substituents during ring-forming steps.

Q & A

Q. What are the recommended synthetic routes for 2-ethynyl-6-fluorospiro[3.3]heptane, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis of spirocyclic compounds like this compound typically involves constructing the spiro[3.3]heptane scaffold followed by functionalization. A convergent strategy using fluorinated precursors (e.g., 1,1-bis(bromomethyl)-3,3-difluorocyclobutane) can be adapted for introducing fluorine and ethynyl groups . Key steps include:
  • Ring-closing reactions : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance cyclization efficiency.
  • Alkyne introduction : Use Sonogashira coupling or nucleophilic substitution with ethynyl Grignard reagents.
  • Scale-up considerations : For multi-step syntheses, ensure intermediate purification via column chromatography or recrystallization to minimize side products .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR spectroscopy : Analyze 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorine placement and spirocyclic geometry.
  • X-ray crystallography : Resolve crystal structures to validate bond angles and spatial arrangement .
  • HPLC-MS : Assess purity (>95%) and molecular weight using reverse-phase chromatography with mass detection .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies in activity often arise from structural variations or assay conditions. To address this:
  • Comparative SAR studies : Systematically modify substituents (e.g., methyl vs. ethynyl groups) and test against kinase or GPCR targets .

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., 6-methyl-2-azaspiro[3.3]heptane) to normalize data .

  • Data reconciliation : Apply statistical tools (e.g., ANOVA) to evaluate significance across studies .

    Table 1 : Biological activity of spiro[3.3]heptane analogs

    CompoundTarget (IC50_{50})Key Structural FeatureReference
    6-Fluoro-2-azaspiro[3.3]heptaneCDK2 (12 nM)Fluorine at position 6
    2-Ethynyl-6-methylspiro[3.3]heptaneSerotonin receptor (Ki = 8 nM)Ethynyl group enhances rigidity

Q. How does the conformational rigidity of this compound influence its receptor binding kinetics?

  • Methodological Answer : The spirocyclic core restricts rotational freedom, enhancing target selectivity. To quantify this:
  • Molecular dynamics simulations : Model ligand-receptor complexes (e.g., using AutoDock Vina) to compare binding modes with flexible analogs .
  • Surface plasmon resonance (SPR) : Measure on/off rates (kon_{\text{on}}, koff_{\text{off}}) to assess kinetic stability .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to correlate rigidity with binding entropy/enthalpy .

Q. What are the challenges in optimizing the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer : Balancing lipophilicity and solubility is critical:
  • LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) while retaining spirocyclic rigidity. Derivatives like 6-amino-2-thiaspiro[3.3]heptane show improved aqueous solubility .
  • Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., ethynyl oxidation) .
  • Prodrug strategies : Mask acidic/basic groups (e.g., tert-butyl carbamate) to enhance bioavailability .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for this compound in neuropharmacology?

  • Methodological Answer :
  • In vitro : Use primary neuronal cultures to assess neurotransmitter modulation (e.g., dopamine D2_2 receptor antagonism) at 1 nM–10 μM doses .
  • In vivo : Employ rodent models (e.g., forced swim test for depression) with intraperitoneal administration (1–30 mg/kg). Monitor plasma exposure via LC-MS/MS .
  • Negative controls : Include non-fluorinated analogs to isolate fluorine-specific effects .

Q. What computational tools are effective for predicting the collision cross-section (CCS) of this compound in ion mobility spectrometry?

  • Methodological Answer :
  • Software : Use MOBCAL or IMPACT to simulate CCS values based on molecular dynamics trajectories .
  • Validation : Compare predicted CCS with experimental data (e.g., traveling wave ion mobility) for accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.